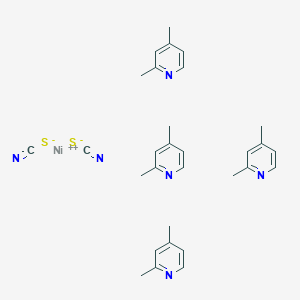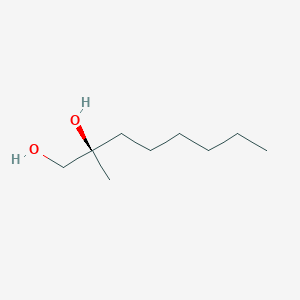
3-nitro-N-pyrazin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-pyrazin-2-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with pyrazin-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-pyrazin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The pyrazine ring can undergo oxidation reactions, leading to the formation of pyrazine N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3-amino-N-pyrazin-2-ylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Pyrazine N-oxides.
Scientific Research Applications
3-nitro-N-pyrazin-2-ylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Drug Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folate synthesis in bacteria . This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-pyrazin-2-ylbenzenesulfonamide
- 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Uniqueness
3-nitro-N-pyrazin-2-ylbenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. Additionally, the pyrazine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C10H8N4O4S |
|---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
3-nitro-N-pyrazin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H8N4O4S/c15-14(16)8-2-1-3-9(6-8)19(17,18)13-10-7-11-4-5-12-10/h1-7H,(H,12,13) |
InChI Key |
GTIBAGATNSHMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)

![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)


